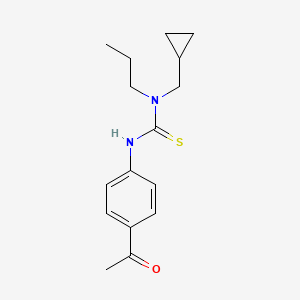

N'-(4-乙酰苯基)-N-(环丙基甲基)-N-丙基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

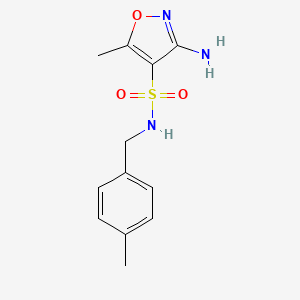

"N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" is a compound of interest in various scientific studies. While specific details on this compound are scarce, the synthesis and analysis of structurally related compounds provide valuable insights into the methodologies and chemical properties that could be applicable.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step chemical reactions, leveraging the unique reactivities of different functional groups. For example, the synthesis of 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester involves X-ray diffraction techniques and is characterized by IR, 1H NMR, and 13C NMR, indicating a methodological approach that could be relevant for synthesizing the compound (Şahin et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, is determined using techniques like X-ray crystallography, revealing intramolecular interactions that stabilize the molecule's geometry. Such analyses provide insights into the 3D arrangement of atoms in a molecule, which is crucial for understanding the chemical behavior of "N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" (Mabkhot et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of similar compounds, such as the one-pot synthesis of alkyl (Z)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolan-5-yliden]acetates, reveals the stereoselective nature of certain reactions. This stereoselectivity is crucial for the synthesis of compounds with specific configurations, which could be applicable to the target compound (Heshmati Gonbari et al., 2009).

Physical Properties Analysis

The study of physical properties, including solubility, melting point, and crystal structure, is essential for understanding the compound's behavior under different conditions. While specific data for "N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" are not available, the methodologies used in the analysis of related compounds provide a framework for such studies.

Chemical Properties Analysis

Chemical properties such as reactivity towards different reagents, stability under various conditions, and potential for chemical transformations are crucial for comprehending the compound's applications and safety profile. The analysis of related compounds, like the study of enzyme inhibitory kinetics of novel 1-(2-(4-isobutylphenyl) propanoyl)-3-arylthioureas, offers insights into the chemical behavior and potential applications of "N'-(4-acetylphenyl)-N-(cyclopropylmethyl)-N-propylthiourea" (Abdul Fattah et al., 2018).

科学研究应用

酶抑制活性

与 N'-(4-乙酰苯基)-N-(环丙基甲基)-N-丙基硫脲类似的硫脲类化合物因其酶抑制特性而被广泛研究。例如,一项关于新型芳基硫脲的研究揭示了它们作为菜豆脲酶抑制剂的潜力,展示了竞争性和混合型抑制机制,以及显着的抗氧化活性 (Abdul Fattah 等人,2018)。这些发现表明,此类化合物可用作设计临床有用酶抑制剂的模板。

抗肿瘤作用

对基于黑色素生成的黑素瘤治疗药物的研究已将酰基硫脲衍生物确定为有希望的候选药物。N-丙酰基-4-S-半胱氨酰苯酚是母体化合物的类似物,对黑素瘤细胞系表现出细胞抑制作用和细胞杀伤作用,表明这些化合物在化疗应用中的潜力 (Tandon 等人,1998)。

材料科学应用

在材料科学领域,硫脲衍生物因其在创造具有特定性质的新型材料方面的用途而被探索。例如,通过涉及硫脲组分的反应合成的聚噻吩衍生物已被研究其电致变色和光伏性能,说明了硫脲衍生物在新型电子和光学材料开发中的多功能性 (Carreon 等人,2014)。

生物活性与 DNA 相互作用

某些硫脲衍生物已被合成并表征其生物活性,包括与 DNA 的相互作用、抗菌、抗真菌和抗氧化特性。这些研究突出了该化合物在从癌症治疗到微生物抑制的各种生物医学应用中的潜力 (Tahir 等人,2015)。

属性

IUPAC Name |

3-(4-acetylphenyl)-1-(cyclopropylmethyl)-1-propylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c1-3-10-18(11-13-4-5-13)16(20)17-15-8-6-14(7-9-15)12(2)19/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRNDOYZVSZLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C(=S)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)

![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)